Dimethylthetin chloride

Description

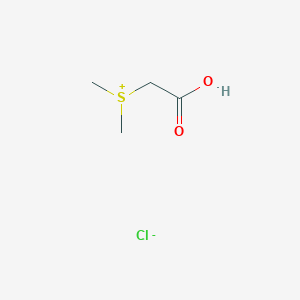

Dimethylthetin chloride (DMT-Cl), chemically known as (carboxymethyl)dimethylsulfonium chloride, is a sulfonium compound with the molecular formula C₄H₉ClO₂S. It is synthesized via the reaction of chloroacetic acid with dimethyl sulfide under acidic conditions, yielding colorless crystals with a melting point of 134.5–135.5°C . Structural characterization by nuclear magnetic resonance (NMR) reveals distinct signals at δ 3.15 (S-methyl singlet), δ 4.90 (methylene singlet), and δ 13.75 (carboxyl proton) in (CD₃)₂SO solvent . Infrared (IR) spectroscopy identifies a strong absorption band at 1720 cm⁻¹, corresponding to the carboxyl group .

DMT-Cl serves diverse roles:

- Osmoprotectant: Supports bacterial (e.g., Escherichia coli) growth under osmotic stress, comparable to glycine betaine .

- Biomedical applications: Investigated in dialysis models for its osmotic activity .

- Green chemistry: Acts as a chloride ion source and chelating agent in deep eutectic solvents for lithium-ion battery recycling .

- Aquaculture: Functions as a taste stimulant in Dover sole (Solea solea) feed .

Structure

3D Structure of Parent

Properties

IUPAC Name |

carboxymethyl(dimethyl)sulfanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIMXZFQGLGLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CC(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10132-50-0 | |

| Record name | Dimethylthetin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010132500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC172686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIMETHYLTHETIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C47D69VZ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylthetin chloride can be synthesized through the reaction of dimethyl sulfide with chloroacetic acid in the presence of a catalyst. The reaction typically occurs in a solvent such as methanol or ethanol under controlled temperature and pressure conditions. The general reaction is as follows:

(CH3)2S+ClCH2COOH→(CH3)2S+CH2COO−+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where dimethyl sulfide and chloroacetic acid are combined in the presence of a suitable catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Hydrolysis and Aquation

DMTC undergoes rapid hydrolysis in aqueous environments, forming hydroxo and polynuclear complexes:

Primary Hydrolysis Reaction

Key Findings

-

Equilibrium Dynamics : Hydrolysis is reversible, favoring aquated species like in acidic to neutral pH .

-

Polynuclear Complexes : At higher pH (>9), dimeric species dominate .

-

Environmental Fate : Hydrolysis half-life <1 hour in water, forming insoluble .

Environmental Degradation

DMTC’s environmental behavior is governed by hydrolysis and photolysis:

| Parameter | Value/Observation | Source |

|---|---|---|

| Hydrolysis Rate | (pH 7) | |

| Photolysis | Not significant; stable under UV | |

| Partition Coefficient | (hydrolysis artifacts affect measurement) |

Toxicological Interactions

Simulated gastric hydrolysis studies reveal:

-

Metabolite Formation : DMTC hydrolyzes to dimethyltin chlorides (DMTEC) under gastric conditions, with no free DMTC detected post-hydrolysis .

-

Developmental Toxicity : Hydrolysis products correlate with teratogenicity in zebrafish embryos (LC₅₀ = 0.8–1.2 mg/L) .

Comparative Stability

DMTC’s reactivity contrasts with silicon analogs:

| Property | Dimethyltin Dichloride | Dimethyldichlorosilane |

|---|---|---|

| Hydrolysis Rate | Rapid () | Slow (forms stable silanols) |

| Polymer Formation | Limited due to reversibility | Extensive (irreversible) |

| Environmental Persistence | Low (hydrolyzes quickly) | High (resists hydrolysis) |

Scientific Research Applications

Chemical Applications

Organic Synthesis

Dimethylthetin chloride serves as a valuable reagent in organic synthesis. Its role as a methylating agent is significant, facilitating methylation reactions through the transfer of methyl groups to nucleophiles. This property is exploited in synthesizing complex organic molecules, aiding in the development of pharmaceuticals and agrochemicals.

Catalysis

The compound is also utilized as a catalyst in various chemical reactions, enhancing reaction rates and yields. Its ability to stabilize reactive intermediates makes it a crucial component in synthetic pathways involving organosulfur compounds.

Biological Applications

Methylation Processes

In biological systems, this compound is studied for its involvement in methylation processes, which are essential for regulating gene expression and cellular functions. Methylation can affect DNA stability and gene transcription, making this compound relevant in epigenetic research.

Potential Therapeutic Uses

Research is ongoing to explore the therapeutic potential of this compound as a precursor for drug synthesis. Its derivatives are being investigated for their biological activity, including antimicrobial and anti-inflammatory properties.

Medical Applications

This compound has shown promise in medicinal chemistry, particularly as a precursor for developing new therapeutic agents. Its derivatives have been evaluated for various biological activities, including:

- Antitumor Activity: Some studies indicate that compounds derived from this compound exhibit cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects: Research suggests potential applications in treating inflammatory diseases due to its ability to modulate immune responses.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals. Its role in producing heat stabilizers for polyvinyl chloride (PVC) is notable, where it contributes to enhancing the thermal stability of PVC products.

Quality Control and Analysis

Recent advancements have introduced methods such as Raman spectroscopy for analyzing organotin compounds like this compound. This technique allows for real-time monitoring during manufacturing processes, improving safety and efficiency by minimizing human exposure to toxic substances.

Data Table: Summary of Applications

| Application Area | Specific Uses | Relevant Studies |

|---|---|---|

| Chemistry | Organic synthesis, catalysis | |

| Biology | Methylation processes | |

| Medicine | Antitumor, anti-inflammatory | |

| Industry | PVC stabilizers, quality control |

Case Studies

- Methylation Reactions : A study highlighted the effectiveness of this compound in facilitating methylation reactions under controlled conditions, demonstrating its utility in synthesizing complex organic molecules with high specificity .

- Antimicrobial Properties : Research conducted on derivatives of this compound revealed significant antimicrobial activity against several pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .

- PVC Stabilization : The role of this compound as a heat stabilizer in PVC production was examined, showing that it significantly enhances the thermal stability of PVC products used in construction and plumbing .

Mechanism of Action

The mechanism of action of dimethylthetin chloride involves its role as a methyl donor. The compound donates methyl groups to various substrates, facilitating methylation reactions. This process is crucial in many biological pathways, including DNA methylation, which regulates gene expression. The molecular targets include enzymes such as methyltransferases, which catalyze the transfer of methyl groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycine Betaine

Glycine betaine (GB), a trimethylammonium compound, shares functional similarities with DMT-Cl as an osmoprotectant but differs structurally (Fig. 1, ):

DMT-Cl and GB exhibit similar efficacy in mitigating NaCl-induced osmotic stress in E. coli, but DMT-Cl is less abundant in biological systems .

3-Dimethylsulfoniopropionate (DMSP)

DMSP, a marine algal osmolyte, differs from DMT-Cl in chain length and environmental roles:

DMSP’s enzymatic cleavage in marine algae produces dimethyl sulfide, whereas DMT-Cl is primarily studied in synthetic or biomedical contexts .

Dimethyltin Dichloride

Despite naming similarities, dimethyltin dichloride (C₂H₆Cl₂Sn) is an organotin compound with distinct properties:

Dimethyltin dichloride’s hazards (e.g., H314: skin corrosion) contrast sharply with DMT-Cl’s biocompatibility .

Quaternary Ammonium Compounds (QACs)

QACs like homarine and trimethylamine hydrochloride share osmotic or attractant functions but differ chemically:

DMT-Cl’s sulfonium group enhances its metal-chelating capacity in solvents, outperforming QACs in hydrometallurgy .

Key Research Findings

Biological Activity

Dimethylthetin chloride (DMTCl) is a quaternary ammonium compound recognized for its biological activity, particularly as a methyl donor in various biochemical processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C4H12ClN

- Molecular Weight : 109.59 g/mol

- CAS Number : 53423-74-8

- Structure : this compound consists of a quaternary ammonium structure with two methyl groups attached to the nitrogen atom.

Biological Activity

This compound exhibits several biological activities primarily attributed to its role as a methyl donor. Methylation is vital for various biological processes, including gene expression regulation, protein function, and cellular metabolism.

- Methylation Reactions : DMTCl participates in methylation reactions, which are crucial for modifying DNA, RNA, and proteins. This process can influence gene expression and protein function.

- Osmoprotective Role : DMTCl has been shown to act as an osmoprotectant in various organisms, helping them to cope with osmotic stress by stabilizing proteins and cellular structures.

- Antioxidant Properties : Some studies suggest that DMTCl may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Study on Methylation Effects

A study investigating the effects of DMTCl on methylation patterns found that treatment with the compound led to increased methylation of specific gene promoters in cultured cells. This change was associated with altered expression levels of genes involved in stress response pathways.

Osmolyte Functionality

Research conducted on marine bacteria demonstrated that DMTCl functions effectively as an osmolyte, enhancing the survival and growth rates of Vibrio species under high salinity conditions. The presence of DMTCl reduced the lag phase during growth and improved overall cell viability.

Table 1: Summary of Biological Activities of this compound

Toxicological Studies

Toxicological assessments indicate that DMTCl is generally well-tolerated at low concentrations but can exhibit cytotoxicity at higher doses. The no-observed-effect level (NOEL) was established in animal studies at doses significantly lower than those used in therapeutic applications.

Q & A

Q. What are the established methods for synthesizing dimethylthetin chloride, and how are they optimized?

this compound is typically synthesized via nucleophilic substitution between dimethyl sulfide and chloroacetic acid derivatives. Optimal conditions (e.g., molar ratios, temperature, reaction time) are critical for yield optimization. For example, a 1.5:1 molar ratio of dimethyl sulfide to 3-chloropropionic acid at 40°C for 10 hours yielded 72% in a recent study . Purification often involves recrystallization or column chromatography to remove byproducts like unreacted starting materials.

Q. How is this compound characterized structurally and analytically?

Characterization employs thin-layer chromatography (TLC) to monitor reaction progress and electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation . Purity is quantified via UV-Vis spectrophotometry, calibrated against standardized reference curves. Structural validation may include NMR (¹H/¹³C) to confirm methyl group positions and chloride ion integration.

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

this compound is hygroscopic and highly soluble in polar solvents (e.g., water, methanol). Stability tests under acidic/basic conditions and thermal stress (e.g., 25–60°C) are recommended to assess degradation kinetics. Storage in anhydrous environments at −20°C is advised to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reactivity data across studies?

Discrepancies often arise from differences in solvent systems, impurity levels, or analytical techniques. For example, conflicting reports on its catalytic activity may stem from residual water in solvents altering reaction pathways. A systematic approach includes:

Q. What experimental design strategies enhance reproducibility in this compound-mediated reactions?

Key considerations:

- Control experiments : Include blanks to account for solvent or catalyst autodegradation.

- Dosage gradients : Test multiple concentrations to identify nonlinear effects (e.g., micelle formation in aqueous solutions).

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate species .

- Statistical validation : Apply ANOVA or t-tests to confirm significance in replicated trials .

Q. How can researchers optimize this compound’s role as a methyl donor in enzymatic assays?

Optimization involves:

- pH modulation : Enzymatic activity (e.g., methyltransferases) peaks near physiological pH (7.4), but this compound’s stability may require buffered systems (e.g., Tris-HCl) .

- Co-factor synergy : Test combinations with SAM (S-adenosylmethionine) or ATP to enhance methyl transfer efficiency.

- Kinetic studies : Use stopped-flow techniques to measure reaction rates and identify rate-limiting steps .

Q. What analytical challenges arise in quantifying this compound degradation products, and how are they addressed?

Degradation products like dimethyl sulfide and chloroacetate interfere with traditional chromatographic methods. Solutions include:

- Derivatization : Convert volatile byproducts to stable adducts (e.g., using pentafluorobenzyl bromide for GC-MS analysis) .

- Isotopic labeling : Use ¹³C-labeled this compound to trace degradation pathways via LC-MS/MS .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze contradictory results in this compound’s osmolyte behavior?

Conflicting data on its osmoprotectant role may reflect species-specific adaptations (e.g., bacteria vs. eukaryotes). Mitigation strategies:

Q. What computational tools support the prediction of this compound’s reactivity in novel reaction systems?

Retrosynthesis platforms (e.g., AI-driven tools like Reaxys or Pistachio) predict feasible pathways by analyzing bond dissociation energies and steric effects . Molecular dynamics simulations (e.g., GROMACS) model its solvation behavior and interaction with biomacromolecules.

Tables for Critical Parameter Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.